molecular formula C12H6S2 B12551802 2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene CAS No. 142189-45-5

2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene

Cat. No.: B12551802
CAS No.: 142189-45-5
M. Wt: 214.3 g/mol
InChI Key: QZQVXYWXYHXUPI-UHFFFAOYSA-N
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Description

2-(3-Thiabicyclo[320]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[320]hepta-1,4,6-triene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene typically involves the reaction of thiophene derivatives with specific reagents under controlled conditions. One common method involves the use of aluminum chloride as a catalyst in a thermal [2 + 2] cycloaddition reaction . The reaction conditions often require precise temperature control to ensure the desired product is formed efficiently.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to participate in various chemical reactions, influencing molecular pathways and biological processes. For example, its ability to undergo oxidation and reduction reactions can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of sulfur atoms in this compound imparts unique chemical properties, such as increased reactivity and the ability to form specific types of bonds. This makes it distinct from other similar bicyclic compounds and valuable for various applications in research and industry.

Properties

CAS No.

142189-45-5

Molecular Formula

C12H6S2

Molecular Weight

214.3 g/mol

IUPAC Name

2-(3-thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene

InChI

InChI=1S/C12H6S2/c1-3-9-7(1)5-13-11(9)12-10-4-2-8(10)6-14-12/h1-6H

InChI Key

QZQVXYWXYHXUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(SC=C21)C3=C4C=CC4=CS3

Origin of Product

United States

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